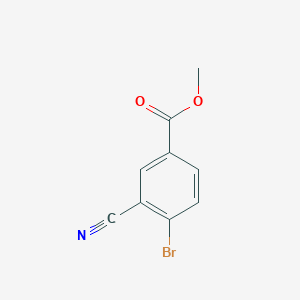

Methyl 4-bromo-3-cyanobenzoate

Description

Significance of Aryl Halides, Nitriles, and Esters in Modern Organic Synthesis

The utility of Methyl 4-bromo-3-cyanobenzoate is deeply rooted in the inherent reactivity and versatility of its three key functional groups: aryl halides, nitriles, and esters.

Aryl Halides: These compounds, where a halogen atom is directly attached to an aromatic ring, are fundamental precursors in a multitude of organic transformations. iitk.ac.infiveable.me They are particularly crucial in cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.me The identity of the halogen influences reactivity, with bromides often offering a good balance between reactivity and stability. fiveable.mefiveable.me Aryl halides also serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. iitk.ac.infiveable.me

Nitriles: The cyano group (-C≡N) is a highly versatile functional group in organic synthesis. numberanalytics.comfiveable.menumberanalytics.com It can be readily transformed into other important functionalities, including carboxylic acids, amines, and amides. numberanalytics.comebsco.com The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom can act as a nucleophile. fiveable.menih.gov This dual reactivity allows nitriles to participate in a wide array of reactions, including cycloadditions, to form complex heterocyclic structures. numberanalytics.comnih.gov

Esters: Esters, derived from carboxylic acids, are widespread in nature and are pivotal in organic synthesis. numberanalytics.commdpi.comfiveable.me They are valuable as synthetic precursors and are found in numerous pharmaceuticals and fine chemicals. mdpi.comresearchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo nucleophilic acyl substitution, providing a gateway to a variety of other functional groups. numberanalytics.com In medicinal chemistry, esters are often employed as prodrugs to enhance the bioavailability of active pharmaceutical ingredients. numberanalytics.com

The strategic combination of these three functional groups in a single molecule, as seen in this compound, creates a powerful synthetic tool with multiple reactive sites that can be addressed selectively.

Contextualization of this compound within Benzoic Acid Derivatives

This compound belongs to the vast and important class of benzoic acid derivatives. Benzoic acid and its derivatives are characterized by a carboxyl group or its derivative attached to a benzene (B151609) ring. These compounds are of immense importance in various fields, including the synthesis of dyes, perfumes, and pharmaceuticals.

The specific substitution pattern of this compound, with a bromine atom at the 4-position, a cyano group at the 3-position, and a methyl ester at the 1-position, imparts a unique set of properties and reactivity. The electron-withdrawing nature of the cyano and methyl ester groups can influence the reactivity of the aryl bromide in nucleophilic aromatic substitution and cross-coupling reactions. The bromine atom provides a handle for introducing a wide range of substituents via metal-catalyzed reactions. The cyano group can be elaborated into various nitrogen-containing heterocycles or other functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further functionalization, such as amide bond formation. This trifunctional nature makes it a highly versatile building block for the synthesis of more complex and highly substituted aromatic compounds.

Overview of Research Trajectories and Academic Contributions

Research involving this compound and structurally similar compounds has primarily focused on its utility as a key intermediate in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the bromo, cyano, and ester functionalities allows for a stepwise and controlled elaboration of the molecular framework.

For instance, the bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position. The cyano group can participate in cycloaddition reactions or be reduced to an aminomethyl group, a common pharmacophore. The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a ubiquitous linkage in biologically active molecules.

Academic contributions have demonstrated the use of related bromocyanobenzoates in the synthesis of heterocyclic systems and as precursors for compounds with potential therapeutic activities. The reactivity of the different functional groups allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists exploring new chemical space.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXDJXKMGGXRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Methyl 4 Bromo 3 Cyanobenzoate

Reactivity Profiling of the Bromine Atom in Aromatic Nucleophilic Substitution (SAr)

The bromine atom attached to the aromatic ring of Methyl 4-bromo-3-cyanobenzoate is susceptible to displacement via nucleophilic aromatic substitution (SAr). The viability of this pathway is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) and methyl ester (-COOCH₃) groups. These groups, positioned ortho and para to the bromine atom, play a crucial role in stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. libretexts.org

The mechanism proceeds via a two-step addition-elimination sequence. libretexts.org First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily lost. The negative charge of this intermediate is delocalized across the aromatic system and, more importantly, onto the oxygen atoms of the ester and the nitrogen atom of the nitrile group. This delocalization provides substantial stabilization. In the second step, the aromaticity is restored by the expulsion of the bromide ion, which is a good leaving group, yielding the substituted product.

The reactivity of the bromine atom in SAr reactions is highly dependent on the strength of the attacking nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are typically required.

While SAr is a potential reaction pathway, the bromine atom on this compound is also highly reactive in transition-metal-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines) are often more common and synthetically useful methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. libretexts.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.org In these catalytic cycles, the palladium catalyst undergoes oxidative addition into the carbon-bromine bond, a key step that initiates the coupling process.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 3-cyano-4-methoxybenzoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 3-cyano-4-(phenylthio)benzoate |

| Amine | Piperidine | Methyl 3-cyano-4-(piperidin-1-yl)benzoate |

Reactivity of the Nitrile Group in this compound

The nitrile (cyano) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgopenstax.org

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents.

Reaction with Grignard Reagents: Treatment of this compound with a Grignard reagent (R-MgBr) leads to the formation of an imine anion intermediate after nucleophilic addition. libretexts.orgmasterorganicchemistry.comyoutube.comucalgary.cayoutube.com This intermediate is stable to further addition. Subsequent acidic workup hydrolyzes the imine to yield a ketone. masterorganicchemistry.comyoutube.comucalgary.cayoutube.com This reaction provides a powerful method for the synthesis of acyl derivatives.

Reduction to Amines: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.orgchemistrysteps.com Subsequent protonation during workup yields the corresponding aminomethyl compound. libretexts.org

Table 2: Nucleophilic Addition Reactions of the Nitrile Group

| Reagent | Conditions | Intermediate | Final Product |

| 1. Phenylmagnesium bromide (PhMgBr) 2. H₃O⁺ | 1. Diethyl ether 2. Aqueous acid | Imine anion | Methyl 4-bromo-3-benzoylbenzoate |

| 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O | 1. THF 2. Aqueous workup | Dianion | Methyl 3-(aminomethyl)-4-bromobenzoate |

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemguide.co.uk This transformation is one of the most common reactions of nitriles. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile group undergoes hydrolysis. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbon. youtube.com A series of proton transfers and tautomerization leads to an amide intermediate. chemistrysteps.com Under forcing conditions, this amide is further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemguide.co.uklibretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) with heating, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgyoutube.com Protonation of the resulting anion by water gives a hydroxy imine, which tautomerizes to an amide. openstax.org If the reaction is allowed to proceed, the amide is further hydrolyzed to a carboxylate salt. openstax.orgchemguide.co.uk Acidification in a separate workup step is required to obtain the free carboxylic acid. chemguide.co.uk It is sometimes possible to stop the reaction at the amide stage by using milder conditions. youtube.com

Table 3: Hydrolysis of the Nitrile Group

| Conditions | Intermediate | Final Product (after workup) |

| H₂SO₄ (aq), Δ | 4-Bromo-3-(methoxycarbonyl)benzamide | 4-Bromo-3-carboxybenzoic acid |

| 1. NaOH (aq), Δ 2. H₃O⁺ | 4-Bromo-3-(methoxycarbonyl)benzamide | 4-Bromo-3-carboxybenzoic acid |

Ester Group Reactivity and Stability Considerations

The methyl ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, heating in the presence of an alcohol (e.g., ethanol) and a catalytic amount of acid (like H₂SO₄) or base (like sodium ethoxide) would lead to the corresponding ethyl ester. The reaction is an equilibrium process, and excess of the new alcohol is often used to drive the reaction to completion.

The methyl ester group can be hydrolyzed back to a carboxylic acid under both acidic and basic conditions. This reaction is also known as saponification when carried out with a base.

Acid-Catalyzed Hydrolysis: The mechanism involves initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. Water then attacks the carbonyl carbon, and after a series of proton transfers, methanol (B129727) is eliminated as a leaving group to yield the carboxylic acid. This is an equilibrium process.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, a relatively poor leaving group that is nonetheless better than the hydroxide ion. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is necessary to obtain the neutral carboxylic acid. The presence of two electron-withdrawing groups on the ring (bromo and cyano) increases the electrophilicity of the ester's carbonyl carbon, likely accelerating the rate of base-catalyzed hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Table 4: Hydrolysis of the Methyl Ester Group

| Conditions | Mechanism Type | Product (after workup) |

| H₂O, H⁺ (catalyst), Δ | Acid-Catalyzed | 4-Bromo-3-cyanobenzoic acid |

| 1. NaOH (aq), Δ 2. H₃O⁺ | Base-Catalyzed (Saponification) | 4-Bromo-3-cyanobenzoic acid |

Elucidation of Reaction Pathways via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental to understanding the mechanism of any chemical reaction. For a substituted aromatic compound like this compound, these studies would provide insights into the reaction rate, the identity of intermediates, and the nature of the transition state.

Kinetic Studies:

Kinetic experiments would measure the rate of a reaction involving this compound under various conditions (e.g., changing reactant concentrations, temperature, solvent). The data obtained would be used to determine the rate law, which provides information about the molecularity of the rate-determining step. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a common pathway for activated aryl halides, the rate is typically dependent on the concentration of both the aryl halide and the nucleophile. masterorganicchemistry.compressbooks.pub

A powerful tool for mechanistic investigation in aromatic chemistry is the use of Hammett plots. viu.caviu.ca By studying the reaction rates of a series of related compounds with varying substituents, a linear free-energy relationship can be established. The slope of the Hammett plot, known as the reaction constant (ρ), gives crucial information about the charge development in the transition state. viu.caviu.ca A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, which is characteristic of nucleophilic aromatic substitution. viu.caviu.ca Conversely, a negative ρ value implies the buildup of positive charge, typical of electrophilic aromatic substitution.

To illustrate, consider a hypothetical nucleophilic substitution on a series of 4-bromobenzoates. The kinetic data might resemble the following:

| Substituent (X) in Methyl 4-bromo-3-X-benzoate | Hammett Constant (σ) | Relative Rate (k/k₀) | log(k/k₀) |

| -NO₂ | 0.78 | 50 | 1.70 |

| -CN | 0.66 | 30 | 1.48 |

| -Br | 0.23 | 3 | 0.48 |

| -H | 0.00 | 1 | 0.00 |

| -CH₃ | -0.17 | 0.2 | -0.70 |

| -OCH₃ | -0.27 | 0.05 | -1.30 |

This is an interactive data table based on hypothetical data for illustrative purposes.

A plot of log(k/k₀) versus σ would yield a straight line with a positive slope (ρ > 0), confirming the SNAr mechanism.

Spectroscopic Studies:

Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates.

UV-Visible Spectroscopy: This technique can be used to monitor the progress of a reaction if any of the species involved have a significant chromophore. For example, the formation of a colored product or intermediate, such as a Meisenheimer complex in SNAr reactions, can be quantified over time to determine reaction kinetics. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is useful for tracking changes in functional groups. researchgate.netmdpi.com For instance, in a reaction where the cyano group of this compound is hydrolyzed to a carboxylic acid, the disappearance of the characteristic C≡N stretch (around 2230 cm⁻¹) and the appearance of the broad O-H stretch (around 3000 cm⁻¹) and C=O stretch (around 1700 cm⁻¹) of the carboxylic acid would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the starting material, products, and in some cases, stable intermediates. researchgate.netacs.org Changes in the chemical shifts of the aromatic protons and carbons can indicate alterations in the electronic environment of the benzene (B151609) ring during the reaction. For example, the formation of a negatively charged intermediate would cause a significant upfield shift in the signals of the ring protons.

By combining kinetic data with spectroscopic evidence, a comprehensive picture of the reaction mechanism can be constructed, including the sequence of bond-making and bond-breaking steps, and the structure of any intermediates.

Influence of Substituent Effects on Reaction Mechanisms

The reactivity of this compound is dictated by the electronic properties of its three substituents: the bromo group (-Br), the cyano group (-CN), and the methyl ester group (-COOCH₃). All three are electron-withdrawing groups. pressbooks.publibretexts.org

Inductive Effect: The bromo, cyano, and ester groups are all more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bonds. viu.ca

Resonance Effect:

The cyano and methyl ester groups have a strong electron-withdrawing resonance effect (-M or -R) because the pi system of the ring can be extended onto the substituent, delocalizing positive charge from the ring in electrophilic attack (destabilizing) and negative charge in nucleophilic attack (stabilizing). pressbooks.publibretexts.org

The net effect of these substituents makes the aromatic ring of this compound significantly electron-deficient. This has profound implications for its reactivity in different reaction types.

Electrophilic Aromatic Substitution (EAS):

The electron-withdrawing nature of all three substituents deactivates the ring towards electrophilic attack. pressbooks.pub The rate of an EAS reaction on this compound would be substantially slower than that of benzene. The directing effect of the substituents would determine the position of the incoming electrophile. The cyano and ester groups are meta-directors, while the bromo group is an ortho-, para-director. Given the positions of the existing substituents, the potential sites for electrophilic attack are sterically hindered and electronically deactivated.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the strong electron-withdrawing character of the cyano and ester groups makes the ring highly susceptible to nucleophilic attack. masterorganicchemistry.compressbooks.pubbyjus.com These groups, particularly when ortho or para to a leaving group (in this case, the bromo group is para to the ester and ortho to the cyano), can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.orgbyjus.com Therefore, this compound is expected to be highly reactive in SNAr reactions, where a nucleophile displaces the bromide ion. The rate of nucleophilic aromatic substitution is enhanced by electron-withdrawing groups. pressbooks.pubbyjus.com

The relative activating strength of common electron-withdrawing groups in SNAr reactions is generally: -NO₂ > -CN > -C(=O)R

The presence of both a cyano and a methyl ester group ortho and para to the bromine atom strongly activates the molecule for this type of reaction.

Advanced Spectroscopic and Computational Characterization of Methyl 4 Bromo 3 Cyanobenzoate

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing molecular structure. The vibrational modes of methyl 4-bromo-3-cyanobenzoate are determined by the interplay of its substituents on the benzene (B151609) ring.

The benzonitrile framework gives rise to several characteristic vibrations. The most distinct of these is the C≡N stretching vibration, which is expected to appear as a sharp, intense band in the region of 2220-2240 cm⁻¹ in the FTIR spectrum. nii.ac.jpfrontiersin.org The intensity and exact position of this band can be influenced by the electronic effects of the other substituents on the ring.

Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net The in-plane and out-of-plane C-H bending vibrations typically occur in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected to be observed in the lower frequency region, typically between 500 and 700 cm⁻¹.

The methyl ester group will also exhibit characteristic vibrations. The C=O stretching of the ester is expected to produce a strong absorption band in the FTIR spectrum, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1200-1300 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| C=O Ester Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Ester Stretch | 1200 - 1300 | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Strong |

Vibrational spectroscopy can be used to study these conformations by identifying specific vibrational modes that are sensitive to the dihedral angle between the ester group and the benzene ring. iu.edu.sa Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in predicting the vibrational frequencies of different conformers and aiding in the interpretation of experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one signal for the methyl ester protons. The aromatic protons will exhibit splitting patterns due to spin-spin coupling. Based on the substituent effects, the proton ortho to the bromine (H-5) would be the most deshielded. The proton ortho to the ester group (H-2) would also be deshielded. The proton meta to both the cyano and bromo groups (H-6) would be the least deshielded of the aromatic protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| O-CH₃ | 3.9 - 4.0 | Singlet | N/A |

| H-2 | 8.1 - 8.3 | Doublet | ~2 Hz (meta coupling) |

| H-5 | 8.0 - 8.2 | Doublet of doublets | ~8 Hz (ortho), ~2 Hz (meta) |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear at the most downfield region of the spectrum (160-170 ppm). The carbon of the cyano group is expected in the 115-125 ppm range. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon attached to the bromine (C-4) will be shifted upfield due to the heavy atom effect, while the carbon attached to the ester group (C-1) and the cyano group (C-3) will be shifted downfield.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| O-C H₃ | 52 - 55 |

| C ≡N | 115 - 125 |

| Aromatic C -H | 128 - 138 |

| Aromatic C -Br | 120 - 130 |

| Aromatic C -CN | 110 - 120 |

| Aromatic C -COOCH₃ | 130 - 135 |

| C =O | 160 - 170 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) for this compound would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃) to give an acylium ion, or the loss of formaldehyde (CH₂O) via a McLafferty rearrangement if an ortho-hydrogen is available. Another likely fragmentation is the loss of the bromine atom (•Br), followed by the loss of carbon monoxide (CO) from the resulting ion.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [M]⁺ | 240/242 |

| [M - •OCH₃]⁺ | 209/211 |

| [M - •Br]⁺ | 161 |

Electronic Structure Calculations

Theoretical chemistry provides powerful tools to investigate the fundamental properties of molecules. Through methods like Density Functional Theory (DFT) and ab initio molecular orbital calculations, it is possible to predict molecular geometries, electronic properties, and spectroscopic behaviors with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method widely used to predict the geometric and electronic properties of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set is a common level of theory for such calculations, offering a good balance between accuracy and computational cost.

To infer the properties of this compound, we can examine the results of a DFT study on a similar molecule, 2-bromo-4-methylbenzonitrile. The study provides optimized structural parameters and electronic properties, which are expected to be comparable.

Table 1: Predicted Geometric Parameters for an Analogous Brominated Benzonitrile Derivative

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C-Br | 1.895 | |

| C≡N | 1.156 | |

| C-C (aromatic) | 1.385 - 1.402 | |

| C-H | 1.082 - 1.085 | |

| C-C-C (aromatic) | 118.5 - 122.3 | |

| C-C-Br | 119.8 |

Data is for 2-bromo-4-methylbenzonitrile, calculated at the B3LYP/6-311++G(d,p) level of theory.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap indicates the molecule's excitability and chemical stability.

Table 2: Calculated Electronic Properties for an Analogous Brominated Benzonitrile Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.24 |

| LUMO Energy | -1.98 |

Data is for 2-bromo-4-methylbenzonitrile, calculated at the B3LYP/6-311++G(d,p) level of theory.

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. semanticscholar.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for intermolecular interaction energies.

A study on complexes between bromobenzene and various electron donors employed the MP2 method with the aug-cc-pVDZ basis set to calculate halogen bonding energies. nih.gov These calculations provide insight into the nature and strength of the non-covalent interactions that the bromine atom in this compound is likely to form. The results demonstrate that halogen bonding can be a significant intermolecular force, with energies comparable to or even exceeding those of conventional hydrogen bonds. nih.gov

Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict vibrational frequencies (infrared and Raman spectra) with good accuracy, aiding in the assignment of experimental bands to specific molecular motions. The calculated frequencies are often scaled to better match experimental values.

The vibrational spectrum of a molecule is determined by its structure and bonding. A DFT study on 2-bromo-4-methylbenzonitrile provides a basis for understanding the expected vibrational modes of this compound.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Brominated Benzonitrile Derivative

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C≡N stretch | 2235 |

| Aromatic C-H stretch | 3050 - 3100 |

| Aromatic C-C stretch | 1400 - 1600 |

Data is for 2-bromo-4-methylbenzonitrile, calculated at the B3LYP/6-311++G(d,p) level of theory.

These predicted values can be compared with experimental IR and Raman spectra to confirm the structure of the synthesized molecule and to understand the electronic effects of the substituents on the vibrational properties of the benzene ring.

Computational Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, halogen bonding and interactions involving the cyano group are expected to be particularly important.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. semanticscholar.org

Computational studies on bromobenzene and other brominated aromatic compounds have quantified the strength of these interactions. The energy of a halogen bond depends on the nature of both the halogen bond donor (the brominated molecule) and the acceptor.

Table 4: Calculated Halogen Bond Energies for Bromobenzene with Various Electron Donors

| Electron Donor | Interaction Energy (kcal/mol) |

|---|---|

| NH₃ | -2.84 |

| H₂O | -2.15 |

| H₂S | -2.48 |

| F⁻ | -13.65 |

| Cl⁻ | -10.89 |

*Data calculated at the MP2/aug-cc-pVDZ level of theory. nih.gov

These values indicate that the bromine atom in this compound can form significant halogen bonds, particularly with anionic species. The presence of the electron-withdrawing cyano and methoxycarbonyl groups on the benzene ring is expected to enhance the σ-hole on the bromine atom, leading to even stronger halogen bonds than those observed for bromobenzene.

The cyano group is a versatile participant in intermolecular interactions. The nitrogen atom can act as a halogen bond acceptor, while the π-system of the C≡N triple bond can also be involved in interactions.

Studies on X-cyanomethanes have shown that the presence of cyano groups significantly enhances the strength of halogen bonding. mdpi.com This is attributed to the strong electron-withdrawing nature of the cyano group, which increases the positive character of the σ-hole on the halogen atom.

Table 5: Interaction Energies for Halogen Bonding in X-Cyanomethane Complexes with Trimethyl Amine

| Molecule | Interaction Energy (kcal/mol) |

|---|---|

| CH₃Br | -3.5 |

| CH₂(CN)Br | -6.2 |

| CH(CN)₂Br | -8.9 |

*Data calculated for complexes with NMe₃. mdpi.com

These results strongly suggest that the cyano group in this compound will play a dual role: it will enhance the halogen bonding capability of the bromine atom while also potentially acting as an acceptor for halogen bonds from neighboring molecules. This can lead to the formation of complex supramolecular architectures in the solid state.

Applications of Methyl 4 Bromo 3 Cyanobenzoate As a Key Intermediate in Chemical Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

The strategic placement of the bromo, cyano, and methyl ester groups on the benzene (B151609) ring allows for a variety of chemical transformations, making Methyl 4-bromo-3-cyanobenzoate a significant precursor in the synthesis of advanced pharmaceutical intermediates and potential drug candidates.

Synthesis of Analgesics and Anti-inflammatory Agents

While the chemical structure of this compound is suitable for building complex molecular scaffolds, specific examples of its direct application as an intermediate in the synthesis of analgesics and anti-inflammatory agents are not prominently detailed in currently available scientific literature and patent documents. Research in this area often focuses on other structural analogs.

Development of Cardiovascular Drugs and Microbiotics

This compound has been identified as a key intermediate in the synthesis of novel inhibitors of Rho-kinase (ROCK), a class of enzymes that are significant targets in the treatment of cardiovascular diseases. google.comgoogleapis.com ROCK inhibitors have demonstrated potential in treating conditions such as hypertension, atherosclerosis, and heart failure by playing a role in the regulation of smooth muscle contraction and cellular structure. google.com

In patent literature, the synthesis of spirocycloheptane derivatives and phenylpyrazole derivatives as potent ROCK inhibitors explicitly lists this compound as a starting material or key intermediate. google.comgoogleapis.com These compounds are being investigated for their therapeutic potential in managing a range of cardiovascular disorders. google.com The synthesis pathways outlined in these patents demonstrate the utility of this intermediate in constructing the core structure of these complex enzyme inhibitors.

There is currently no specific information available in scientific literature detailing the use of this compound as an intermediate in the development of microbiotics.

Table 1: Application in Cardiovascular Drug Development

| Target Class | Intermediate | Application | Source |

|---|---|---|---|

| Rho-kinase (ROCK) Inhibitors | This compound | Synthesis of spirocycloheptanes for treating cardiovascular diseases like hypertension and atherosclerosis. | google.com |

Precursors for Drug Candidates with Potential Biological Activity

Beyond its role in developing cardiovascular drugs, this compound serves as a precursor for other novel compounds with potential biological activity. It is utilized as an intermediate in the synthesis of benzylamine (B48309) derivatives that act as inhibitors of Discoidin Domain Receptors (DDRs). google.com DDRs are a subclass of receptor tyrosine kinases that are involved in cell adhesion, proliferation, and matrix remodeling, and their inhibitors are being explored for various therapeutic applications.

The synthesis process described in patent literature involves using this compound as a foundational scaffold, which is then elaborated through a series of chemical reactions, such as Negishi coupling, to build the final complex benzylamine derivatives. google.com This highlights the compound's role as a versatile starting point for creating new chemical entities intended for further pharmacological investigation. google.com

Table 2: Role as a Precursor in Drug Discovery

| Target Class | Intermediate | Synthetic Transformation | Potential Application | Source |

|---|

Role in Agrochemical Development

Synthesis of Pesticides and Crop Protection Agents

While substituted benzoates are a known class of compounds used in the agrochemical industry, specific documented instances of this compound being used as a key intermediate for the synthesis of pesticides or crop protection agents are not widely reported in the accessible scientific and patent literature.

Building Block for Functional Materials

The application of this compound as a building block for the development of functional materials, such as polymers, dyes, or electronic materials, is not extensively covered in current research literature. The focus of its documented use remains primarily within the domain of pharmaceutical synthesis.

Preparation of Functionalized Polymers

While direct polymerization of this compound is not a common application, its structure provides multiple handles for chemical modification to produce functional monomers. The bromine atom can be substituted or used in cross-coupling reactions, and the ester group can be hydrolyzed to a carboxylic acid. These transformations allow for the introduction of polymerizable groups, such as vinyl or acrylic moieties.

The resulting monomers could then be incorporated into polymer chains, introducing specific functionalities. For instance, the polar cyano and carboxyl groups could enhance the adhesion, thermal stability, or dye-binding capacity of polymers. The bromine atom, if retained in the monomer, could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of specific ligands.

Synthesis of Phthalocyanine (B1677752) Dyes and Derivatives

Phthalocyanines are large, aromatic macrocyclic compounds widely used as robust dyes and pigments. The standard synthesis involves the cyclotetramerization of phthalonitrile (B49051) (1,2-dicyanobenzene) or its substituted derivatives. umich.eduresearchgate.net this compound, as a substituted benzonitrile, is a potential precursor for the synthesis of unsymmetrically substituted phthalocyanine derivatives. researchgate.net

In a mixed cyclotetramerization reaction with other phthalonitriles, its inclusion would lead to a phthalocyanine molecule with bromo and methoxycarbonyl groups on the periphery of the macrocycle. researchgate.net These substituents would significantly influence the final properties of the dye, such as:

Solubility: The ester group can enhance solubility in organic solvents, which is often a challenge with unsubstituted phthalocyanines.

Electronic Properties: The electron-withdrawing nature of the cyano and ester groups, along with the bromo-substituent, can modulate the electronic absorption spectrum (color) and photophysical behavior of the phthalocyanine. umich.edu

Reactivity: The bromine atom and the ester group can serve as reactive sites for further functionalization of the phthalocyanine macrocycle.

Design of Aggregation-Induced Emission (AIE) Active Compounds

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation. researchgate.net Molecules exhibiting AIE, known as AIEgens, often feature rotor-like structures, such as tetraphenylethylene (B103901) or cyanostilbene derivatives. The cyano group is a common component in many AIEgens, contributing to their electronic and photophysical properties. dp.techrsc.org

This compound serves as a versatile building block for constructing more complex AIE-active molecules. The bromo-substituted aromatic ring can be readily functionalized via various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to introduce other aromatic or vinylic groups. This strategy allows for the synthesis of π-conjugated systems containing the cyanobenzoate moiety, which can exhibit AIE characteristics. For example, it could be coupled with other molecules to form cyanostilbene derivatives, which are known to be AIE-active. researchgate.net

Development of Porous Materials

Porous materials like Metal-Organic Frameworks (MOFs) are crystalline compounds constructed from metal ions or clusters linked together by organic molecules known as linkers. researchgate.net These linkers are typically multitopic ligands, such as dicarboxylic or tricarboxylic acids.

This compound is not a direct linker for MOF synthesis in its native form. However, it is a potential precursor to a suitable linker molecule. Through a series of chemical transformations, it could be converted into a dicarboxylic acid. For example:

Hydrolysis of the methyl ester group to a carboxylic acid.

Conversion of the bromine atom or the cyano group into a second carboxylic acid group via reactions such as palladium-catalyzed carboxylation or hydrolysis of the nitrile.

The resulting 4-carboxy-2-cyanobenzoic acid or 3-carboxy-4-bromobenzoic acid could then be used as a linker to synthesize novel MOFs. The specific geometry and functional groups of the linker would dictate the topology, pore environment, and ultimately, the functional properties (e.g., gas separation, catalysis) of the resulting framework. nih.govnih.gov

Contribution to Fine Chemical Production

The primary documented application of this compound is as a key intermediate in the synthesis of high-value, complex organic molecules in the fine chemical and pharmaceutical industries. Fine chemicals are produced in relatively small quantities and are characterized by their high purity and specific applications. diva-portal.org Patent literature demonstrates the use of this compound as a starting material or intermediate for the synthesis of inhibitors for specific biological targets.

For instance, it has been cited as an intermediate in the preparation of novel inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK) and Discoidin Domain Receptors (DDRs), which are targets for various diseases. google.comgoogle.comgoogle.com

| Application Area | Target Molecule Class | Therapeutic Target | Patent Reference |

| Pharmaceutical Synthesis | Spirocycloheptane Derivatives | ROCK Inhibitors | WO2016010950A1 google.com |

| Pharmaceutical Synthesis | Phenylpyrazole Derivatives | ROCK1 and ROCK2 Inhibitors | US 9,458,110 B2 googleapis.com |

| Pharmaceutical Synthesis | Benzylamine Derivatives | DDRs Inhibitors | WO2021239643A1 google.com |

These applications underscore its role as a valuable building block, enabling the construction of complex molecular architectures for drug discovery and development.

Crystal Engineering and Supramolecular Assembly of Methyl 4 Bromo 3 Cyanobenzoate and Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Studies on the analogue Methyl 3,5-dibromo-4-cyanobenzoate (herein referred to as RCN) reveal that its molecules adopt a nearly planar conformation. nih.govresearchgate.net The benzene (B151609) ring shows minimal deviation from planarity, a common feature in such aromatic systems. nih.gov The molecular geometry is well-defined, with typical bond lengths and angles for the substituted benzene ring, the methyl ester, and the cyano groups. nih.gov It is reasonable to infer that Methyl 4-bromo-3-cyanobenzoate would also exhibit a largely planar molecular conformation, allowing for efficient packing in the solid state.

In the absence of strong hydrogen bond donors in this compound and its dibrominated analogue, conventional hydrogen bonding does not play a primary role in the crystal packing. The supramolecular assembly is instead dominated by other types of non-covalent interactions.

Exploration of Intermolecular Interactions in the Solid State

The crystal packing of halogenated and cyano-substituted aromatic compounds is often characterized by specific and directional non-covalent interactions.

A significant feature in the crystal structure of the analogue Methyl 3,5-dibromo-4-cyanobenzoate is the formation of inversion dimers through C≡N···Br short contacts. nih.govresearchgate.net This interaction, where the nitrogen atom of the cyano group acts as a halogen bond acceptor and the bromine atom acts as a donor, is a recurring packing motif in this class of compounds. nih.govnih.gov In the crystal of the cyanide analogue, these contacts form R(10) inversion dimers. researchgate.net This suggests that C≡N···Br interactions are a highly probable and influential factor in the crystal packing of this compound, directing the formation of dimeric units.

Table 1: Geometry of C≡N···Br Contacts in Methyl 3,5-dibromo-4-cyanobenzoate

| Interaction | D (A–B) (Å) | d (B···C) (Å) | ∠ (A–B···C) (°) |

|---|---|---|---|

| C1≡N1···Br2 | 1.138 (3) | 3.041 (3) | 128.6 (2) |

Data is for the analogue Methyl 3,5-dibromo-4-cyanobenzoate. researchgate.net

In addition to the C≡N···Br interactions, the crystal structure of the analogue Methyl 3,5-dibromo-4-cyanobenzoate also features short contacts between the carbonyl oxygen atom and a bromine atom of an adjacent molecule. nih.govresearchgate.net These C=O···Br interactions connect the C≡N···Br-linked dimers, extending the supramolecular assembly into a sheet-like structure. nih.gov The presence of both a carbonyl group and a bromine atom in this compound makes it highly likely that similar C=O···Br contacts would be a key element in its solid-state packing, working in concert with other intermolecular forces to build the crystal lattice.

Table 2: Geometry of C=O···Br Contacts in Methyl 3,5-dibromo-4-cyanobenzoate

| Interaction | D (A–B) (Å) | d (B···C) (Å) | ∠ (A–B···C) (°) |

|---|---|---|---|

| C8=O1···Br6 | 1.201 (3) | 3.025 (2) | 143.7 (2) |

Data is for the analogue Methyl 3,5-dibromo-4-cyanobenzoate. researchgate.net

Comparison of Cyanide and Isocyanide Crystal Packing

A direct comparison of the crystal packing of this compound with its isocyanide analogue is not available in the reviewed literature. However, extensive studies on the closely related methyl 3,5-dibromo-4-cyanobenzoate and its isomeric counterpart, methyl 3,5-dibromo-4-isocyanobenzoate , provide significant insights into the distinct packing motifs adopted by these isostructural molecules. researchgate.netnih.gov

In the crystal structure of methyl 3,5-dibromo-4-cyanobenzoate, a common packing feature is the formation of R22(10) inversion dimers through C≡N⋯Br contacts. researchgate.netnih.gov This interaction is a recurring motif in this class of compounds. Both the cyanide and its isocyanide analogue exhibit contacts between the carbonyl oxygen atom and a bromine atom. researchgate.netnih.gov

Despite the presence of isosteric and isoelectronic molecules, the cyanide and isocyanide crystals of the dibromo analogue are not isomorphous in any dimension. researchgate.netnih.gov This highlights the profound impact of the subtle change from a cyanide to an isocyanide group on the supramolecular assembly. In the isocyanide crystal, the expected N≡C⋯Br contacts are not observed. Instead, the isocyano carbon atom forms contacts with the methoxy (B1213986) carbon atom, leading to a different packing arrangement characterized by antiparallel ribbons. researchgate.netnih.gov

Historically, the crystal structures of isomeric, non-ligand cyanides and isocyanides, particularly 2,6-dihalophenyl derivatives, have often been found to be very similar, with several reported pairs being isomorphous or exhibiting two-dimensional isomorphism. nih.gov The case of methyl 3,5-dibromo-4-cyanobenzoate and its isocyanide is notable as they are the first reported 2,6-dihalophenyl cyanide–isocyanide pair to have neither three- nor two-dimensional isomorphism. researchgate.netnih.gov

| Parameter | Methyl 3,5-dibromo-4-cyanobenzoate | Methyl 3,5-dibromo-4-isocyanobenzoate |

|---|---|---|

| Formula | C₉H₅Br₂NO₂ | C₉H₅Br₂NO₂ |

| Crystal System | Monoclinic | Not specified |

| Space Group | P2₁/c | Not specified |

| Key Intermolecular Contacts | C≡N⋯Br (forming R²₂(10) inversion dimers), C=O⋯Br | C=O⋯Br, N≡C⋯C(methoxy) |

| Isomorphism | Not isomorphous in any dimension |

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals due to its influence on properties like solubility, stability, and bioavailability.

Specific studies on the polymorphism of This compound have not been detailed in the surveyed literature. However, the broader context of substituted aromatic compounds suggests that polymorphism is a plausible characteristic. The existence of different crystal packing motifs, such as those observed in the analogous cyanide and isocyanide pairs of methyl 3,5-dibromobenzoate, indicates that subtle changes in molecular structure can lead to vastly different solid-state arrangements. researchgate.netnih.gov It is therefore conceivable that variations in crystallization conditions (e.g., solvent, temperature, pressure) could lead to different polymorphic forms of this compound.

The study of 2,6-dihalophenyl cyanide–isocyanide pairs has shown that they are often isomorphous or polytypic, the latter being a one-dimensional form of polymorphism. researchgate.net This suggests that the potential for polymorphism in this class of compounds is significant. Further research focusing on the crystallization of this compound under a variety of conditions would be necessary to identify and characterize any potential polymorphs.

Design of Co-crystals and Solid-State Forms

The design of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a prominent strategy in crystal engineering to modify the physical properties of a solid without altering its chemical composition.

There is no specific research available on the design and synthesis of co-crystals involving This compound . However, the principles of co-crystal design can be applied to this molecule based on its functional groups. The cyano group, the bromo atom, and the ester carbonyl group are all capable of participating in various non-covalent interactions, such as hydrogen bonds (with suitable donors), halogen bonds, and dipole-dipole interactions.

For instance, the bromine atom could act as a halogen bond donor to interact with halogen bond acceptors. The cyano group can act as a hydrogen bond acceptor. These functionalities make this compound a potentially interesting candidate for co-crystallization with other molecules (co-formers) that possess complementary functional groups.

A relevant example from the literature is the formation of a co-crystal between a related cyano acid and anthracene. nih.gov This demonstrates the feasibility of using the cyano group as a handle for forming novel solid-state structures. The selection of appropriate co-formers would be crucial in systematically exploring the potential for new solid-state forms of this compound with tailored properties.

Future Research Directions and Emerging Applications

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of Methyl 4-bromo-3-cyanobenzoate is expected to align with the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Current synthetic methods for related brominated and cyanated aromatic compounds often rely on traditional approaches that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more eco-friendly alternatives.

Key areas of investigation will include:

Electrochemical Synthesis: Electrosynthesis presents a promising green alternative for producing aromatic nitriles. By using electricity to drive the reaction, the need for chemical oxidants or reductants can be minimized. Researchers have demonstrated the potential of electrochemical methods to transform toluene derivatives into nitriles using water and ammonia at room temperature and standard pressure, a significant improvement over industrial processes that require high temperatures and pressures. sciencelink.net This approach could be adapted for the synthesis of precursors to this compound.

Ionic Liquids as Recyclable Agents: Ionic liquids are being explored as catalysts and solvents in the synthesis of benzonitriles. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for creating more sustainable processes. One study has shown that an ionic liquid can act as a co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitrile from benzaldehyde, simplifying the purification process and allowing for the recycling of the ionic liquid. rsc.orgresearchgate.netrsc.org

Solvent-Free and Microwave-Assisted Reactions: The use of solvent-free reaction conditions and microwave irradiation can significantly reduce reaction times and energy consumption. bohrium.comresearchgate.netresearchgate.net These techniques have been successfully applied to the synthesis of other aromatic esters and nitriles and could be adapted for the production of this compound. For instance, solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media are effective green methods for synthesizing aromatic esters. bohrium.comresearchgate.net

In Situ Generation of Reagents: To enhance safety, future synthetic routes may involve the in situ generation of hazardous reagents like molecular bromine. Continuous flow systems that generate bromine from safer precursors and immediately use it in the reaction can prevent the need to store and handle large quantities of this toxic chemical. nih.gov

Exploration of Novel Catalytic Systems for Transformations

The bromine and cyano groups of this compound are prime targets for catalytic transformations to create a diverse range of derivatives. Future research will likely focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.

Potential areas for exploration include:

Advanced Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Future work could focus on developing more robust and efficient palladium catalysts for the cyanation of aryl bromides. acs.orgrsc.org This includes the in situ generation of the active Pd(0) species from air-stable precatalysts, which simplifies the experimental setup. acs.org Additionally, palladium catalysts supported on materials like zinc oxide or zinc ferrite nanoparticles are being investigated for their high recyclability and low catalyst loading in cyanation reactions. rsc.org

Nickel-Based Catalysis: Nickel catalysts are emerging as a more sustainable and cost-effective alternative to palladium for cyanation reactions. nih.govrsc.orgrsc.org Research into nickel-catalyzed cyanation of aryl halides using safer and more stable cyanide sources is an active area. nih.gov For example, the use of α-aminoacetonitriles as a cyanide source in dual photoredox-nickel catalysis offers a benign route to aryl nitriles. chinesechemsoc.org

Copper-Catalyzed Reactions: Copper catalysts, particularly those based on nanoparticles like copper ferrite (CuFe2O4), are gaining attention for their high stability, activity, and ease of separation in coupling reactions. jsynthchem.com These catalysts have shown promise in C-N and C-S bond formation involving aryl halides and could be applied to transformations of this compound. jsynthchem.com

Photoredox Catalysis: Visible-light-driven photoredox catalysis offers a mild and environmentally friendly approach to chemical transformations. This technique can be used to activate aryl halides for cyanation and other coupling reactions under benign conditions. chinesechemsoc.org Single-molecule photoredox catalysis is also being explored to understand reaction mechanisms at a fundamental level. nih.gov

Investigation of Biological Activities beyond Intermediate Use

While primarily used as a synthetic intermediate, the structural motifs within this compound are present in various biologically active molecules. This suggests that the compound itself or its derivatives could possess unexplored pharmacological properties. The introduction of a bromine atom into a molecular structure is a known strategy in drug design to enhance potency or modify pharmacokinetic properties. ump.edu.plsemanticscholar.orgump.edu.pl

Future research could explore the following biological activities:

Anticancer Potential: Many compounds containing brominated aromatic rings and nitrile groups exhibit anticancer activity. For example, certain bromophenol derivatives have shown the ability to induce apoptosis in leukemia cells. acs.orgchinesechemsoc.org Screening this compound and its derivatives against various cancer cell lines could reveal potential therapeutic applications.

Antioxidant Properties: Bromophenol derivatives have also been investigated for their antioxidant activity, which is crucial in combating oxidative stress-related diseases. acs.orgchinesechemsoc.org The structural similarity suggests that derivatives of this compound might also possess antioxidant capabilities worth investigating.

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a reactive center, making it a key feature in many enzyme inhibitors. Exploring the potential of this compound derivatives to inhibit specific enzymes involved in disease pathways could be a fruitful area of research.

Integration into Advanced Material Architectures and Devices

The rigid, polar structure of this compound makes it and its derivatives interesting candidates for incorporation into advanced materials. The cyano group, in particular, is a common feature in molecules designed for applications in electronics and liquid crystals due to its strong dipole moment.

Emerging applications in materials science could include:

Liquid Crystals: Cyanobiphenyls and related cyanobenzoate derivatives are well-known components of liquid crystal displays (LCDs). google.com The cyano group contributes to a large positive dielectric anisotropy, which is essential for the operation of twisted nematic LCDs. google.com Future research could explore the liquid crystalline properties of derivatives of this compound, potentially leading to new materials for display technologies. The aromaticity and cyano-termination of molecules are known to impact the alignment and stability of liquid crystal shells. nih.gov

Organic Electronics: The electronic properties of aromatic nitriles make them suitable for use in organic electronic devices. They can be used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom provides a convenient handle for further functionalization to tune the electronic properties of the resulting materials.

Functional Polymers: this compound can be polymerized or incorporated into polymer backbones to create functional materials with tailored properties. For example, polymers containing nitrile groups can exhibit high thermal stability and specific dielectric properties, making them useful in a range of applications from insulation to energy storage.

Deepening Theoretical Understanding through Advanced Computational Models

Advanced computational models, particularly Density Functional Theory (DFT), are powerful tools for understanding the structure, reactivity, and properties of molecules at the electronic level. Applying these models to this compound can provide valuable insights that can guide future experimental work.

Future computational studies could focus on:

Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of synthetic and catalytic reactions involving this compound. acs.org This includes modeling transition states and reaction intermediates to understand the factors that control reactivity and selectivity. For instance, DFT has been used to investigate the C-CN bond activation of substituted benzonitriles by nickel complexes. utexas.edu

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data, such as infrared and NMR spectra. derpharmachemica.com By calculating theoretical spectra, it is possible to make more accurate assignments of vibrational modes and chemical shifts, leading to a more complete characterization of the molecule and its derivatives.

Prediction of Properties: DFT can be used to predict a wide range of molecular properties, including electronic properties (HOMO-LUMO gap), electrostatic potential, and reactivity indices. acs.org This information can be used to screen for potential applications, such as in organic electronics or as biologically active molecules. For example, DFT has been used to study the regiochemistry of cycloaddition reactions involving benzonitrile N-oxide. mdpi.com

Molecular Interactions: Computational models can be used to study the non-covalent interactions that govern the packing of molecules in the solid state and their interactions with other molecules, such as biological receptors or solvent molecules. This can provide insights into the material properties and biological activity of this compound and its derivatives.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-bromo-3-cyanobenzoate?

- Answer: The synthesis typically involves sequential functionalization of a benzoate ester. Bromination at the para position can be achieved using N-bromosuccinimide (NBS) or Br₂ under controlled conditions (e.g., FeBr₃ catalysis). Subsequent cyanation at the meta position may utilize CuCN in a nucleophilic aromatic substitution (SNAr) reaction. Key steps include rigorous purification via column chromatography or recrystallization to isolate the product from halogenated byproducts. Reaction conditions (temperature, solvent polarity) must be optimized to minimize competing side reactions, such as over-bromination or ester hydrolysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and ester functionality. The bromine atom induces distinct deshielding effects in adjacent protons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₉H₆BrNO₂) and isotopic patterns from bromine.

- X-ray Crystallography: For solid-state structure determination, ORTEP-III software can model crystallographic data, resolving bond angles and steric effects of substituents .

- IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~2240 cm⁻¹ (C≡N) confirm functional groups.

Q. How do the electron-withdrawing substituents (Br, CN) influence the compound’s reactivity in further derivatization?

- Answer: The bromine atom deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the ester group. The cyano group further enhances electron deficiency, favoring SNAr reactions at the para position to the nitrile. Computational studies (e.g., density functional theory, DFT) can predict reactive sites by analyzing electron density maps and Fukui indices .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be systematically analyzed and mitigated?

- Answer:

- Kinetic Profiling: Monitor reaction progress via in-situ techniques (e.g., LC-MS) to detect intermediates like 4-bromo-3-nitrobenzoate or unreacted starting materials.

- DFT Modeling: Use Colle-Salvetti correlation-energy methods to simulate transition states and identify energy barriers for bromination vs. ester hydrolysis. Adjust catalysts (e.g., switch from FeBr₃ to AlCl₃) to suppress undesired pathways .

- Byproduct Isolation: Characterize side products (e.g., di-brominated derivatives) via preparative TLC and redesign protecting group strategies.

Q. What strategies optimize regioselectivity when introducing additional substituents to this compound?

- Answer:

- Directing Groups: Temporarily introduce a nitro group to steer subsequent substitutions, followed by reduction to amine.

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling with arylboronic acids to add substituents at the bromine site. Pd catalysis requires careful ligand selection (e.g., SPhos) to avoid cyano group interference.

- Protection/Deprotection: Protect the ester with tert-butyl groups during harsh reactions, then regenerate it via acidolysis .

Q. How can computational tools predict the compound’s stability under varying experimental conditions?

- Answer:

- Thermodynamic Simulations: Calculate Gibbs free energy changes for hydrolysis or thermal decomposition using software like Gaussian.

- Solubility Predictions: Hansen solubility parameters estimate compatibility with solvents (e.g., DMF vs. THF) to prevent precipitation during reactions.

- Degradation Pathways: Molecular dynamics (MD) simulations model ester bond cleavage under acidic/basic conditions .

Safety and Handling Considerations

Q. What protocols ensure safe handling of this compound and its intermediates?

- Answer:

- PPE Requirements: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Waste Management: Halogenated waste must be segregated and treated by certified facilities to prevent environmental release. Sodium thiosulfate neutralizes residual bromine .

- Storage: Store in airtight containers at 0–6°C to prevent ester hydrolysis or photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.